molecular formula C17H16N2O2 B12926121 N-(2-Methoxyacridin-9-YL)-N-methylacetamide CAS No. 61299-63-6

N-(2-Methoxyacridin-9-YL)-N-methylacetamide

Cat. No.: B12926121
CAS No.: 61299-63-6
M. Wt: 280.32 g/mol
InChI Key: SEFNNCRWOGBLQE-UHFFFAOYSA-N
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Description

N-(2-Methoxyacridin-9-YL)-N-methylacetamide is a compound belonging to the acridine family, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyacridin-9-YL)-N-methylacetamide typically involves the condensation of 2-methoxyacridine with N-methylacetamide under specific reaction conditions. One common method involves the use of phosphorus oxychloride as a condensing agent, followed by the conversion of the intermediate product to the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while reduction can produce reduced acridine derivatives .

Scientific Research Applications

N-(2-Methoxyacridin-9-YL)-N-methylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxyacridin-9-YL)-N-methylacetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with various proteins, affecting their activity and leading to cellular effects such as apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyacridin-9-YL)-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its methoxy group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(2-Methoxyacridin-9-YL)-N-methylacetamide is a compound that falls under the category of acridine derivatives. Acridines are known for their diverse biological activities, including anti-cancer properties, and their ability to intercalate with DNA. This article focuses on the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C₁₅H₁₅N₃O
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 61299-63-6

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation can disrupt normal DNA function, leading to various cellular responses such as apoptosis in cancer cells. The compound's structure allows it to interact effectively with the DNA double helix, which is a common mechanism for many acridine derivatives .

Anti-Cancer Activity

Research has shown that acridine derivatives exhibit significant anti-cancer properties. In particular, studies have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MiaPaCa-2 (pancreatic cancer), A549 (lung adenocarcinoma), and HT-29 (colorectal adenocarcinoma).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cell lines .

Mutagenicity Testing

The Ames test was employed to assess the mutagenic potential of this compound. The results indicated that the compound showed a positive mutagenic response under certain conditions, suggesting that while it may be effective against cancer cells, it also possesses potential risks for mutagenicity .

Study 1: Cytotoxicity in Pancreatic Cancer Cells

A study conducted on pancreatic cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism involved the phosphorylation of histone H2A.X at Ser139, indicating DNA damage and triggering apoptotic pathways. The compound was particularly effective in inducing apoptosis in MiaPaCa-2 cells compared to other tested cell lines .

Study 2: In Vivo Efficacy

In vivo studies have shown that this compound can reduce tumor size in animal models of cancer. The treatment led to a significant decrease in tumor mass compared to control groups, reinforcing its potential as an anti-cancer agent .

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O
Molecular Weight280.32 g/mol
CAS Number61299-63-6
IC50 (MiaPaCa-2)Low micromolar range
Mutagenicity (Ames Test)Positive under certain conditions

Properties

CAS No.

61299-63-6

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(2-methoxyacridin-9-yl)-N-methylacetamide

InChI

InChI=1S/C17H16N2O2/c1-11(20)19(2)17-13-6-4-5-7-15(13)18-16-9-8-12(21-3)10-14(16)17/h4-10H,1-3H3

InChI Key

SEFNNCRWOGBLQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C2C=C(C=CC2=NC3=CC=CC=C31)OC

Origin of Product

United States

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